Tri-tert-butylphosphine tetrafluoroborate

Catalog No.
S755367
CAS No.
131274-22-1
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylphosphine tetrafluoroborate

CAS Number

131274-22-1

Product Name

Tri-tert-butylphosphine tetrafluoroborate

IUPAC Name

tritert-butylphosphanium tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O

SMILES

Array

Synonyms

Tri-tert-butylphosphine Tetrafluoroborate; Tris(tert-butyl)phosphine Tetrafluoroborate; Tris(tert-butyl)phosphonium Tetrafluoroborate;

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

The exact mass of the compound Tri-tert-butylphosphonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-tert-butylphosphine tetrafluoroborate (CAS: 131274-22-1) is a bench-stable, non-hygroscopic solid phosphonium salt that serves as a direct, highly efficient precursor to the exceptionally active tri-tert-butylphosphine (P(t-Bu)3) ligand. In palladium-catalyzed cross-coupling reactions, bulky and electron-rich trialkylphosphines are critical for activating unreactive electrophiles, such as unactivated aryl chlorides, at room temperature. However, the free P(t-Bu)3 ligand is a pyrophoric liquid or low-melting solid that demands strict inert-atmosphere handling. By protonating the phosphine with tetrafluoroboric acid, the resulting tetrafluoroborate salt becomes completely stable to air and moisture [1]. Upon the addition of a mild base under standard reaction conditions, the active free phosphine is liberated in situ, delivering identical catalytic efficacy without the severe procurement, shipping, and handling liabilities associated with pyrophoric materials [2].

Substituting [(t-Bu)3PH]BF4 with the free P(t-Bu)3 ligand introduces severe operational bottlenecks: the free phosphine is pyrophoric, rapidly oxidizes in air to catalytically inactive phosphine oxides, and strictly requires a glovebox for storage and reaction setup, driving up manufacturing and laboratory overhead [1]. Attempting to bypass these handling issues by substituting with more common, air-stable solid phosphines—such as triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3)—typically fails in demanding applications. These less sterically demanding and less electron-rich comparators are generally incapable of facilitating the oxidative addition of unactivated aryl chlorides at room temperature, leading to stalled reactions or the need for harsh, high-temperature conditions that degrade sensitive functional groups [2]. Furthermore, utilizing other counterions (like chlorides) can introduce coordinating anions that poison the palladium catalyst, making the non-coordinating tetrafluoroborate anion optimal for maintaining high catalytic turnover [1].

Bench-Stable Precursor Superiority: Air and Thermal Stability

The primary procurement driver for[(t-Bu)3PH]BF4 is its profound stability compared to its parent compound. While free P(t-Bu)3 is highly sensitive to oxygen and moisture, requiring specialized inert shipping and glovebox handling, [(t-Bu)3PH]BF4 is a non-hygroscopic solid that can be stored in ambient air for over four months without any observable deterioration. Furthermore, thermal stress testing reveals no decomposition of the salt even when heated at 120 °C for 24 hours in air [1].

Evidence DimensionAir and Thermal Stability
Target Compound Data[(t-Bu)3PH]BF4 (Stable in air >4 months; survives 120 °C for 24 h in air)
Comparator Or BaselineFree P(t-Bu)3 (Pyrophoric; rapidly oxidizes upon ambient air exposure)
Quantified DifferenceComplete elimination of inert-atmosphere requirements for storage and handling.
ConditionsAmbient atmospheric storage and high-temperature air exposure (120 °C).

Eliminates the need for glovebox handling and specialized inert storage, drastically reducing operational complexity, shipping costs, and safety liabilities.

Catalytic Equivalence in Benchtop Aryl Chloride Activation

A critical concern when adopting a precursor salt is whether it sacrifices catalytic efficiency. In the Suzuki-Miyaura cross-coupling of unactivated aryl chlorides at room temperature, [(t-Bu)3PH]BF4 delivers yields identical to the free phosphine. When Pd2(dba)3 and [(t-Bu)3PH]BF4 are weighed in air and used with a mild base (such as CsF) to liberate the ligand in situ, the coupling proceeds with 88-93% yield, matching the performance of the free P(t-Bu)3 ligand handled strictly inside a glovebox [1].

Evidence DimensionSuzuki-Miyaura Coupling Yield (Room Temperature)
Target Compound Data[(t-Bu)3PH]BF4 (88-93% yield, benchtop setup in air)
Comparator Or BaselineFree P(t-Bu)3 (Equivalent yield, but strictly requiring glovebox setup)
Quantified DifferenceEquivalent high yields (>88%) achieved without inert atmosphere manipulation.
ConditionsPd-catalyzed Suzuki-Miyaura coupling of aryl chlorides at room temperature.

Proves that buyers do not sacrifice catalytic performance to achieve handling safety, allowing for scalable, reproducible benchtop synthesis.

Mechanochemical and Solid-State Processability

The solid-state nature of [(t-Bu)3PH]BF4 unlocks advanced manufacturing techniques, such as solvent-free mechanochemistry, where liquid or highly sensitive free phosphines are fundamentally incompatible. In the palladium-catalyzed solid-state borylation of aryl halides using ball milling,[(t-Bu)3PH]BF4 provided the target borylated product in an excellent 92% yield. In stark contrast, attempting to use standard solution-optimized solid ligands like dppf resulted in only a 1% yield under identical mechanochemical conditions [1].

Evidence DimensionSolid-state borylation yield of aryl halides
Target Compound Data[(t-Bu)3PH]BF4 (92% product yield)
Comparator Or BaselineStandard solution ligand dppf (1% product yield)
Quantified Difference91 percentage point increase in yield for solid-state mechanochemical activation.
ConditionsSolvent-free ball milling (30 Hz) with Pd(OAc)2.

Enables solvent-free green chemistry manufacturing routes where traditional liquid or air-sensitive phosphines cannot be physically or safely processed.

Benchtop Suzuki-Miyaura and Heck Couplings of Unactivated Aryl Chlorides

Because [(t-Bu)3PH]BF4 generates the highly electron-rich P(t-Bu)3 ligand in situ, it is the premier choice for activating notoriously stubborn unactivated aryl chlorides at room temperature. It allows chemists to perform these demanding carbon-carbon bond formations using standard benchtop techniques, completely bypassing the need for glovebox infrastructure [1].

Buchwald-Hartwig Aminations in Pharmaceutical Manufacturing

The synthesis of active pharmaceutical ingredients (APIs) frequently requires the amination of aryl halides.[(t-Bu)3PH]BF4 is highly favored in these workflows because its air stability ensures precise, reproducible dosing of the ligand during scale-up, eliminating the batch-to-batch variability caused by the partial oxidation of free phosphines[2].

Solvent-Free Mechanochemical Synthesis

As a robust, non-hygroscopic solid, [(t-Bu)3PH]BF4 is uniquely suited for emerging green chemistry applications, such as solid-state ball-milling cross-couplings. It successfully facilitates transformations like the mechanochemical borylation of aryl halides where traditional liquid phosphines or standard solid ligands (e.g., dppf) fail to provide meaningful yields [3].

Hydrogen Bond Acceptor Count

5

Exact Mass

290.1957807 Da

Monoisotopic Mass

290.1957807 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (27.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (18.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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